molecular formula C14H9Cl2FO B3025073 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone CAS No. 951886-99-0

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

Cat. No. B3025073
CAS RN: 951886-99-0
M. Wt: 283.1 g/mol
InChI Key: DIPHKCVURIJALQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-fluoro-5’-methylbenzophenone is a chemical compound with the molecular formula C14H9Cl2FO . It has a molecular weight of 283.13 . The IUPAC name for this compound is (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings joined by a carbonyl group. This compound is substituted with chlorine atoms at the 3 and 4 positions of one benzene ring, a fluorine atom at the 3’ position, and a methyl group at the 5’ position of the other benzene ring .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone can be utilized in the synthesis of new biologically active molecules. This includes the creation of compounds like 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones, which have demonstrated promising antibacterial activities at concentrations around 10 μg/mL (Holla, Bhat, & Shetty, 2003).

Detection and Imaging in Biological Systems

  • The compound has potential use in the development of fluorescent sensors for the detection of specific ions in biological systems. For instance, a related o-aminophenol-based fluorogenic chemosensor exhibited high selectivity and sensitivity toward Al3+ ions, even in the presence of other metal ions, with a detection limit at the parts per billion level. This application extends to bio-imaging, such as detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Application in Organic Synthesis and Chemical Reactions

  • The structural features of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone make it useful in organic synthesis, particularly in reactions like the SNAr (nucleophilic aromatic substitution) reaction. For example, reactions of similar compounds with thiophenoxide anion led to predominant substitution of chlorine atoms, showcasing its role in controlled organic synthesis (Cervera, Marquet, & Martin, 1996).

Degradation Studies in Environmental Microbiology

  • In environmental microbiology, derivatives of this compound have been used to study the degradation pathways of other chemicals. For instance, the addition of similar fluorinated compounds to methanogenic cultures facilitated the identification of novel demethylation reactions, contributing to our understanding of microbial degradation pathways in anaerobic conditions (Londry & Fedorak, 1993).

Development of High-Performance Polymers

  • The compound can be involved in the synthesis of high-performance polymers. For instance, the synthesis of a novel naphthalene-based poly(arylene ether-ketone) using a related fluorinated compound demonstrated potential applications in the field of engineering plastics and membrane materials (Ohno, Takata, & Endo, 1995).

Antimicrobial Applications

  • Derivatives of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone have been synthesized and evaluated for antimicrobial activity. For example, Schiff’s base, azetidinones, and thiazolidinones derivatives exhibited good to excellent antibacterial activity, highlighting its potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

properties

IUPAC Name

(3,4-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-4-10(6-11(17)5-8)14(18)9-2-3-12(15)13(16)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHKCVURIJALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196625
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-3'-fluoro-5'-methylbenzophenone

CAS RN

951886-99-0
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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